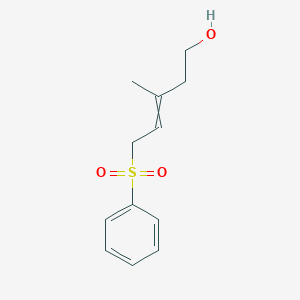
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include the use of an organic solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the pentenol moiety.
Benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the hydroxyl group.
N-Butyl-Benzenesulfonamide: Contains a butyl group attached to the sulfonamide moiety.
Uniqueness
5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is unique due to the presence of both the benzenesulfonyl group and the pentenol structure, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
144582-98-9 |
|---|---|
Fórmula molecular |
C12H16O3S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-3-methylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16O3S/c1-11(7-9-13)8-10-16(14,15)12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3 |
Clave InChI |
VOPAMIRVDFQHHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCS(=O)(=O)C1=CC=CC=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
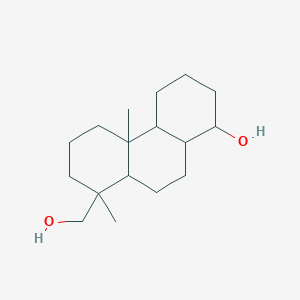
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
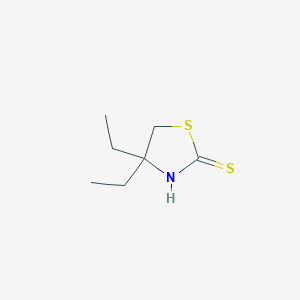

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
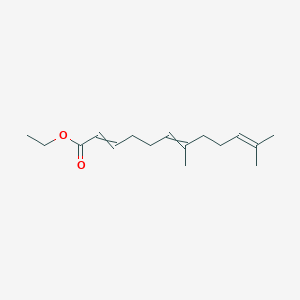
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
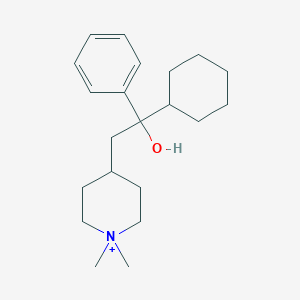
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
